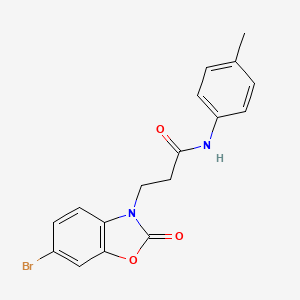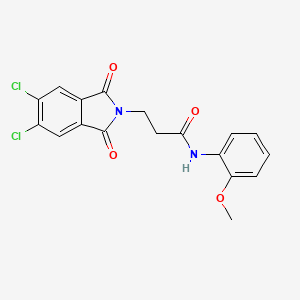![molecular formula C17H25N3O5S B4388819 ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4388819.png)
ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate
説明
Ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate, also known as TAC-101, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazinecarboxylates, which have been extensively studied for their pharmacological properties.
科学的研究の応用
Ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has shown promising results as a potent inhibitor of tumor growth and angiogenesis. Inflammation is a key component of many diseases, and ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been studied for its neuroprotective effects and its potential as a treatment for Alzheimer's disease.
作用機序
The mechanism of action of ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate is not fully understood, but it is believed to act through multiple pathways. ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor growth and angiogenesis. ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate also inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by downregulating the NF-κB signaling pathway. Additionally, ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been found to have antioxidant and neuroprotective effects, which may contribute to its therapeutic potential in neurological disorders.
Biochemical and Physiological Effects:
ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been found to have a variety of biochemical and physiological effects. In cancer research, ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been shown to inhibit tumor growth and angiogenesis by inhibiting the activity of MMPs. Inflammation is a key component of many diseases, and ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been studied for its neuroprotective effects and its potential as a treatment for Alzheimer's disease.
実験室実験の利点と制限
Ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has several advantages for lab experiments. It has been found to be stable under a variety of conditions and has a long shelf life. ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate is also soluble in a variety of solvents, which makes it easy to use in experiments. However, one limitation of ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate is its relatively high cost compared to other compounds, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate. In cancer research, further studies are needed to determine the optimal dose and treatment regimen for ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate in different types of cancer. In inflammation research, ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate could be studied in animal models of various inflammatory diseases to determine its efficacy and safety. In neurological disorders, ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate could be studied in animal models of Alzheimer's disease to determine its potential as a treatment. Additionally, the mechanism of action of ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate could be further elucidated to better understand its therapeutic potential.
特性
IUPAC Name |
ethyl 4-[(3,4,5-trimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-5-25-17(21)20-8-6-19(7-9-20)16(26)18-12-10-13(22-2)15(24-4)14(11-12)23-3/h10-11H,5-9H2,1-4H3,(H,18,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHGOGYPFFIQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-dichloro-N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4388738.png)
![4-[2-(benzylthio)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4388756.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4388764.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B4388768.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxy-4-nitrophenyl)propanamide](/img/structure/B4388775.png)
![1-cyclohexyl-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4388777.png)
![ethyl 4-({[(4-methylphenyl)sulfonyl]amino}carbonyl)-1-piperazinecarboxylate](/img/structure/B4388789.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4388802.png)

![ethyl 2-{[(benzylthio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4388817.png)
![2-{2-[(allylamino)methyl]phenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4388822.png)

![2,2'-{[(1-methyl-1H-benzimidazol-2-yl)methyl]imino}diethanol](/img/structure/B4388839.png)